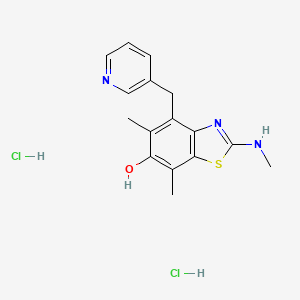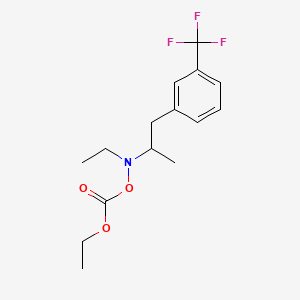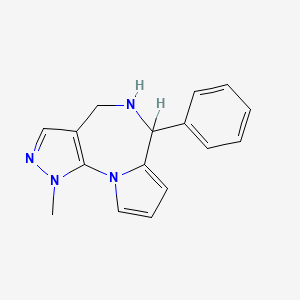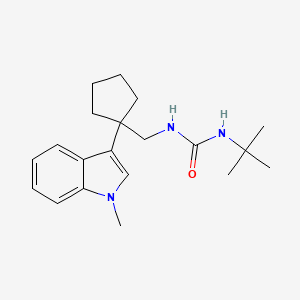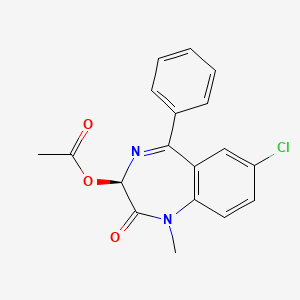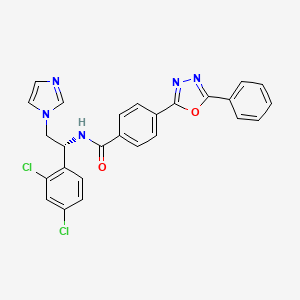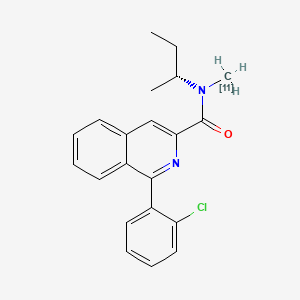
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzene derivatives and isoquinoline carboxylic acids. The key steps may involve:
N-alkylation: Introduction of the N-methyl group using methylating agents such as methyl iodide.
Amidation: Formation of the carboxamide group through the reaction of isoquinoline carboxylic acid with appropriate amines.
Chlorination: Introduction of the chlorine atom on the phenyl ring using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
類似化合物との比較
Similar Compounds
- 1-(2-Chlorophenyl)-N-methylisoquinoline-3-carboxamide
- 1-(2-Chlorophenyl)-N-propylisoquinoline-3-carboxamide
Uniqueness
1-(2-Chlorophenyl)-N-(11C)methyl-N-((1R))-methylpropyl)isoquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of the radioactive carbon-11 isotope, which may be used in imaging studies.
特性
| 157727-22-5 | |
分子式 |
C21H21ClN2O |
分子量 |
351.9 g/mol |
IUPAC名 |
N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)-N-(111C)methylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m1/s1/i3-1 |
InChIキー |
RAVIZVQZGXBOQO-NIQXDKTISA-N |
異性体SMILES |
CC[C@@H](C)N([11CH3])C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
正規SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


